molecular formula C7H12ClNO B13454563 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride

1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride

Cat. No.: B13454563
M. Wt: 161.63 g/mol
InChI Key: VAWDEDPSXPRPRW-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[44]non-3-enehydrochloride is a compound that belongs to the class of spiro-heterocycles These compounds are characterized by a unique spirocyclic structure, which includes a nitrogen and an oxygen atom within the ring system

Preparation Methods

The synthesis of 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of a suitable lactone with an amine under acidic conditions to form the spirocyclic structure. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to a modulation of biological processes. For example, it has been shown to inhibit endothelial migration induced by vascular endothelial growth factor, which is crucial in angiogenesis .

Comparison with Similar Compounds

1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various scientific fields.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

1-oxa-7-azaspiro[4.4]non-3-ene;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-2-7(9-5-1)3-4-8-6-7;/h1-2,8H,3-6H2;1H

InChI Key

VAWDEDPSXPRPRW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C=CCO2.Cl

Origin of Product

United States

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